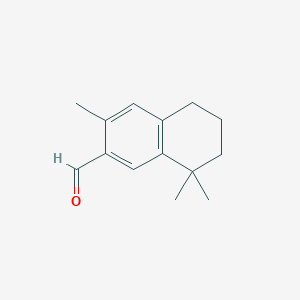
3,8,8-trimethyl-6,7-dihydro-5H-naphthalene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C14H18O It is a derivative of naphthalene, characterized by the presence of three methyl groups and a formyl group attached to a tetrahydronaphthalene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde typically involves the alkylation of a naphthalene derivative followed by formylation. One common method involves the Friedel-Crafts alkylation of naphthalene with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the trimethyl groups at the desired positions. The resulting intermediate is then subjected to formylation using reagents like dichloromethyl methyl ether and a Lewis acid to introduce the formyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to ensure the efficient production of high-purity 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde.
化学反应分析
Types of Reactions
3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: 3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.
Reduction: 3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalene-2-methanol.
Substitution: Various halogenated or nitrated derivatives depending on the specific reaction conditions.
科学研究应用
3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
作用机制
The mechanism of action of 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effect of the formyl group. These effects modulate the compound’s reactivity towards electrophiles and nucleophiles, facilitating various transformations.
相似化合物的比较
Similar Compounds
Naphthalene: The parent compound, lacking the methyl and formyl groups.
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene.
2,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene: A similar compound with different methyl group positions.
Uniqueness
3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is unique due to the specific positioning of its methyl and formyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable intermediate in organic synthesis and a compound of interest in various research fields.
属性
CAS 编号 |
92863-11-1 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC 名称 |
3,8,8-trimethyl-6,7-dihydro-5H-naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C14H18O/c1-10-7-11-5-4-6-14(2,3)13(11)8-12(10)9-15/h7-9H,4-6H2,1-3H3 |
InChI 键 |
KTPBKTARRQKWBB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C=O)C(CCC2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


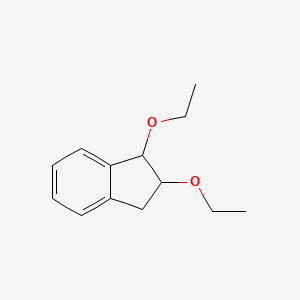


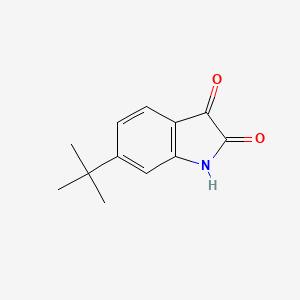
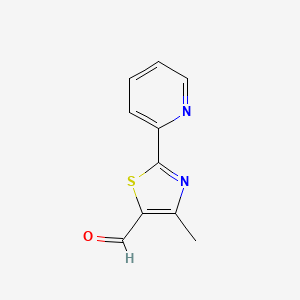
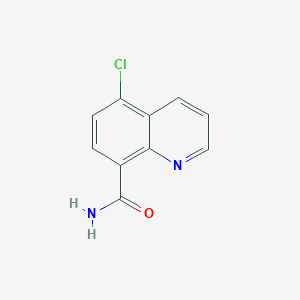
![1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11898103.png)



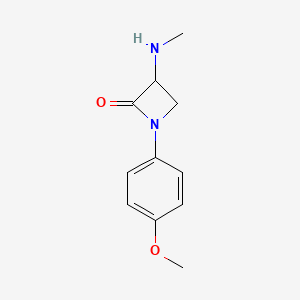
![3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11898143.png)
![1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl-](/img/structure/B11898146.png)

